4-(Cyclohexylamino)-4-oxo-2-(1-phenylethyl)butanoic acid
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Overview
Description
2-[(cyclohexylcarbamoyl)methyl]-3-phenylbutanoic acid is an organic compound with a complex structure that includes a cyclohexyl group, a carbamoyl group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(cyclohexylcarbamoyl)methyl]-3-phenylbutanoic acid typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of cyclohexylamine with a suitable acylating agent to form the cyclohexylcarbamoyl intermediate. This intermediate is then reacted with a phenylbutanoic acid derivative under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of catalysts and specific reaction conditions to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
2-[(cyclohexylcarbamoyl)methyl]-3-phenylbutanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
2-[(cyclohexylcarbamoyl)methyl]-3-phenylbutanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(cyclohexylcarbamoyl)methyl]-3-phenylbutanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
- 2-[(cyclohexylcarbamoyl)methyl]-3-methylbutanoic acid
- 1-[(cyclohexylcarbamoyl)methyl]-1H-pyrazole-4-carboxylic acid
Uniqueness
2-[(cyclohexylcarbamoyl)methyl]-3-phenylbutanoic acid is unique due to its specific structural features, such as the presence of both cyclohexyl and phenyl groups. These features may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C18H25NO3 |
---|---|
Molecular Weight |
303.4 g/mol |
IUPAC Name |
4-(cyclohexylamino)-4-oxo-2-(1-phenylethyl)butanoic acid |
InChI |
InChI=1S/C18H25NO3/c1-13(14-8-4-2-5-9-14)16(18(21)22)12-17(20)19-15-10-6-3-7-11-15/h2,4-5,8-9,13,15-16H,3,6-7,10-12H2,1H3,(H,19,20)(H,21,22) |
InChI Key |
KBHOYRFPYOFLLH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)C(CC(=O)NC2CCCCC2)C(=O)O |
Origin of Product |
United States |
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